molecular formula C7H16ClNO B2544070 7-Aminoheptan-2-one hydrochloride CAS No. 850032-88-1

7-Aminoheptan-2-one hydrochloride

Cat. No.: B2544070
CAS No.: 850032-88-1
M. Wt: 165.66
InChI Key: HHNXZLATPXLCHP-UHFFFAOYSA-N
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Description

7-Aminoheptan-2-one hydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is a derivative of heptanone, featuring an amino group at the seventh position and a ketone group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoheptan-2-one hydrochloride typically involves the reaction of 2-heptanone with ammonia or an amine under controlled conditions. The process may include steps such as:

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: 7-Aminoheptan-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Aminoheptan-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 7-Aminoheptan-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

    2-Aminoheptane: A similar compound with an amino group at the second position instead of the seventh.

    Heptanone Derivatives: Other derivatives of heptanone with different functional groups.

Uniqueness: 7-Aminoheptan-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a ketone group at specific positions allows for unique reactivity and interactions compared to other heptanone derivatives .

Properties

IUPAC Name

7-aminoheptan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(9)5-3-2-4-6-8;/h2-6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNXZLATPXLCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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